蜕皮甾酮A

描述

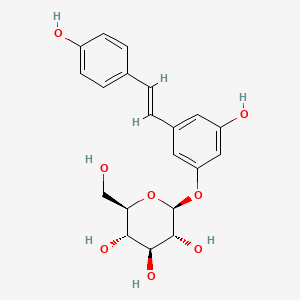

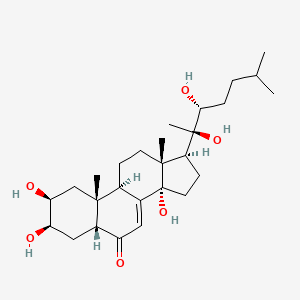

蜕皮甾酮A 是一种属于蜕皮激素类的类固醇激素。这些化合物主要存在于节肢动物和一些植物中。this compound 以其在调节昆虫蜕皮和变态中的作用而闻名。它是另一种著名的蜕皮激素蜕皮激素的类似物。

科学研究应用

作用机制

蜕皮甾酮A 通过与蜕皮激素受体结合发挥作用,蜕皮激素受体是一种核受体。结合后,它会诱导受体发生构象变化,从而激活参与蜕皮和变态的特定基因。 信号级联反应涉及激活 G 蛋白偶联受体,调节快速的细胞反应,如钙释放和蛋白质磷酸化 。 这种机制允许对基因表达和细胞反应进行精确控制 .

生化分析

Biochemical Properties

Ponasterone A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ecdysone receptor, a nuclear receptor that regulates gene expression. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. Ponasterone A also interacts with coactivators and corepressors, which further influence gene expression .

Cellular Effects

Ponasterone A exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Ponasterone A has been shown to regulate the expression of genes involved in cell growth, differentiation, and apoptosis. It also affects the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which play critical roles in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Ponasterone A involves its binding to the ecdysone receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to dimerize and bind to specific DNA sequences known as ecdysone response elements. This binding recruits coactivators and the transcriptional machinery, leading to the activation or repression of target genes. Ponasterone A also influences the activity of other transcription factors and signaling molecules, further modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponasterone A can vary over time. Studies have shown that Ponasterone A is relatively stable and can maintain its activity for extended periods. Its effects on cellular function may change over time due to factors such as degradation, cellular adaptation, and changes in receptor expression levels. Long-term exposure to Ponasterone A has been associated with sustained changes in gene expression and cellular behavior, highlighting its potential for use in gene regulation studies .

Dosage Effects in Animal Models

The effects of Ponasterone A in animal models are dose-dependent. At low doses, Ponasterone A can effectively induce gene expression and modulate cellular processes without causing significant toxicity. At higher doses, Ponasterone A may exhibit toxic effects, including disruption of normal cellular function and induction of apoptosis. Studies have identified threshold doses for various effects, providing valuable information for optimizing its use in research and therapeutic applications .

Metabolic Pathways

Ponasterone A is involved in several metabolic pathways, including those related to steroid metabolism and gene regulation. It interacts with enzymes such as cytochrome P450s, which are involved in the biosynthesis and metabolism of steroids. Ponasterone A also affects metabolic flux and metabolite levels, influencing processes such as energy production and lipid metabolism. These interactions highlight the complex role of Ponasterone A in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

Within cells and tissues, Ponasterone A is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Ponasterone A can localize to various compartments, including the nucleus, where it exerts its gene regulatory effects. The distribution of Ponasterone A within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

Ponasterone A exhibits specific subcellular localization patterns that are critical for its activity and function. It is primarily localized in the nucleus, where it binds to the ecdysone receptor and regulates gene expression. Additionally, Ponasterone A may undergo post-translational modifications that influence its localization and activity. These modifications can direct Ponasterone A to specific compartments or organelles, further modulating its effects on cellular processes .

准备方法

合成路线和反应条件: 蜕皮甾酮A 可以通过多种方法合成。一种有效的方法涉及使用含有糖基转移酶 GTBP1 的重组大肠杆菌。 这种方法在双相体系中通过原位产物去除获得了 92.7% 的高摩尔产率 。 另一种方法涉及从 20-羟基蜕皮激素进行化学合成,但这种方法更复杂,产率相对较低 .

工业生产方法: 由于this compound 的分子结构复杂且天然丰度低,因此其工业化生产具有挑战性。使用枯草芽孢杆菌等微生物的生物催化方法已显示出用于大规模生产的潜力。 这些方法具有高选择性、温和的反应条件和环境相容性 .

相似化合物的比较

蜕皮甾酮A 与其他蜕皮激素类似,例如:

蜕皮激素: 昆虫中主要的蜕皮激素,结构相似,但生物活性不同。

20-羟基蜕皮激素: 另一种著名的蜕皮激素,具有类似的功能,但效力不同,应用也不同.

This compound 由于其高生物活性和在基因表达系统中的特定应用而独一无二。 它能够以高组织特异性诱导基因表达,使其成为科学研究中宝贵的工具 .

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYBCXMCWDUAZ-JJJZTNILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040595 | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-56-5 | |

| Record name | Ponasterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponasterone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PONASTERONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ponasterone A binds to the ecdysone receptor (EcR) with high affinity, forming a complex with ultraspiracle protein (USP) [, , , , ]. This complex acts as a transcription factor, binding to specific DNA sequences called ecdysone response elements (EcREs) and regulating gene expression [, ]. This ultimately leads to a cascade of events, including molting in insects and crustaceans [, , , , ].

A:

- Spectroscopic Data:

A: Ponasterone A is stable in ethanol solution for at least four months at 20°C []. Its stability in other solvents or under different conditions has not been extensively reported in these papers.

ANone: Ponasterone A is not known to possess catalytic properties. Its primary applications stem from its biological activity as an ecdysteroid.

A: Computational methods like molecular docking have been used to predict the binding affinity of Ponasterone A and other ecdysteroids to the EcR [, ]. This can be useful for screening potential insecticides and understanding structure-activity relationships.

A: The presence of hydroxyl groups at C-20 and C-22 is crucial for the biological activity of Ponasterone A and other ecdysteroids []. Modifications to the side chain at C-20:C-22 can significantly impact its potency [, ]. For example, Ponasterone A is generally more potent than ecdysone, which lacks a hydroxyl group at C-25 [, ].

A: While stable in ethanol at 20°C for extended periods [], specific formulation strategies to further enhance stability, solubility, or bioavailability have not been discussed in these research papers.

ANone: The provided research papers primarily focus on the biological activity and characterization of Ponasterone A. Information regarding specific SHE regulations, compliance, risk minimization, or responsible practices is not discussed.

ANone: Information regarding the toxicity, adverse effects, and safety profile of Ponasterone A in mammals, including potential long-term effects, is not available in these research papers.

A: Several other phytoecdysteroids with similar biological activity to Ponasterone A have been identified, such as 20-hydroxyecdysone, inokosterone, cyasterone, and muristerone A [, , , , ]. These compounds exhibit varying potencies and might be explored as alternatives depending on the specific application.

ANone: Key resources include:

- Cell lines: Insect cell lines like Drosophila Kc cells and Sf9 cells are valuable for studying EcR activity and screening potential ligands [, , , , ].

- Antibodies: Monoclonal antibodies against DmEcR and DmUSP facilitate the identification and characterization of ecdysteroid receptor components [].

- Analytical techniques: HPLC, mass spectrometry, and NMR are essential for isolating, characterizing, and quantifying Ponasterone A and its metabolites [, , , ].

ANone:

- Discovery of ecdysone: Butenandt and Karlson's isolation of ecdysone from silkworm pupae marked the beginning of ecdysteroid research [].

- Identification of Ponasterone A: Nakanishi, Takemoto and colleagues discovered Ponasterone A as a potent phytoecdysteroid [, ].

- Development of radiolabeled Ponasterone A: The synthesis of [3H]ponasterone A enabled significant advancements in studying ecdysteroid receptors [, ].

ANone: Ponasterone A research bridges several disciplines, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)